

Application Notes: Tnk2/ACK1 Inhibition in Non-Small-Cell Lung Cancer Cell Lines

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Compound of Interest

Compound Name: Tnk2-IN-1

Cat. No.: B12428009

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Product Name: **Tnk2-IN-1** (Represented by (R)-9b)

Cat. No.: N/A

Introduction

Tyrosine kinase non-receptor 2 (TNK2), also known as Activated Cdc42-associated kinase 1 (ACK1), is a non-receptor tyrosine kinase that functions as a critical signaling node for multiple receptor tyrosine kinases (RTKs), including EGFR, HER2, and PDGFR.[1][2][3] Aberrant activation, amplification, or mutation of the TNK2 gene is implicated in the progression and survival of various cancers, including non-small-cell lung cancer (NSCLC).[1][4] TNK2 integrates signals from cell surface receptors to downstream pro-survival pathways, most notably the PI3K/AKT pathway.[5] This role makes TNK2 a compelling therapeutic target for NSCLC, particularly in contexts of resistance to targeted therapies like EGFR inhibitors.[6]

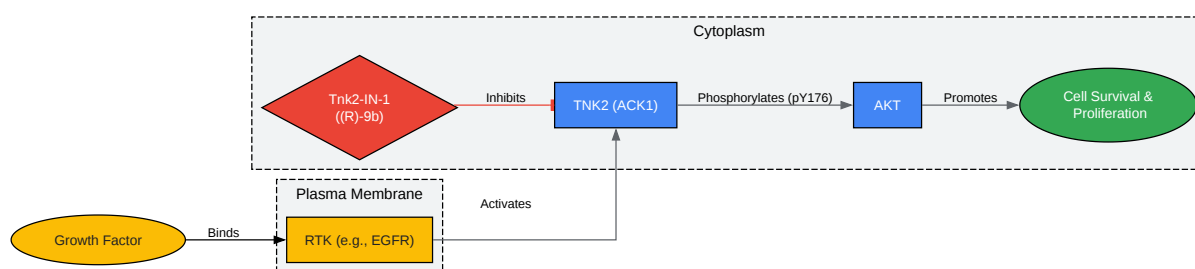
This document provides detailed application notes and protocols for the use of a representative TNK2 inhibitor, (R)-9b, in NSCLC cell line models. (R)-9b is a potent and selective small molecule inhibitor of TNK2/ACK1 kinase activity.[4][7]

Mechanism of Action

TNK2/ACK1 acts as a transducer of extracellular signals. Upon activation by RTKs, TNK2 undergoes autophosphorylation and subsequently phosphorylates downstream effectors. A key substrate is the AKT1 kinase, which is phosphorylated by TNK2 at Tyrosine 176, leading to its

activation in a PI3K-independent manner.[4] Activated AKT1 then promotes cell survival, proliferation, and resistance to apoptosis.

TNK2 inhibitors like (R)-9b are ATP-competitive inhibitors that bind to the kinase domain of TNK2, preventing its autophosphorylation and its ability to phosphorylate downstream substrates.[1] This leads to the suppression of pro-survival signaling cascades, resulting in reduced cancer cell proliferation and increased apoptosis.[6]



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Figure 1. Simplified TNK2 signaling pathway and point of inhibition.

Data Presentation

The inhibitory activity of TNK2 inhibitors has been quantified both in biochemical assays against the purified enzyme and in cell-based assays measuring the impact on cell proliferation. The tables below summarize the half-maximal inhibitory concentrations (IC₅₀) for representative TNK2 inhibitors.

Table 1: Biochemical Activity of TNK2 Inhibitors against Purified Kinases

Compound	Target Kinase	IC50 (nM)	Assay Type
(R)-9b	ACK1/TNK2	56	33P HotSpot Assay[4] [8]
Dasatinib	ACK1/TNK2	~1	Kinase Assay[3]
Bosutinib	ACK1/TNK2	2.7	Biochemical Assay[4]
AIM-100	ACK1/TNK2	24 (IC50)	Kinase Assay[9]
XMD16-5	ACK1/TNK2	380	ELISA[9]

Table 2: Cellular Proliferation (IC50) of TNK2 Inhibitors in Cancer Cell Lines

Compound	Cell Line	Cancer Type	IC50	Duration
(R)-9b	VCaP	Prostate Cancer	~2.0 μ M	N/A[4]
(R)-9b	LNCaP	Prostate Cancer	~1.8 μ M	N/A[4]
Dasatinib	NCI-H1975	NSCLC	0.95 μ M	72 hours[10]
Dasatinib	NCI-H1650	NSCLC	3.64 μ M	72 hours[10]
AIM-100	LNCaP	Prostate Cancer	~7.0 μ M	N/A[4]

Note: Data for (R)-9b in NSCLC cell lines often involves combination studies, where it enhances the effects of other inhibitors like osimertinib at concentrations around 1 μ M.[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol details the measurement of cell viability in NSCLC cell lines (e.g., A549, NCI-H1975) following treatment with a TNK2 inhibitor.

Materials:

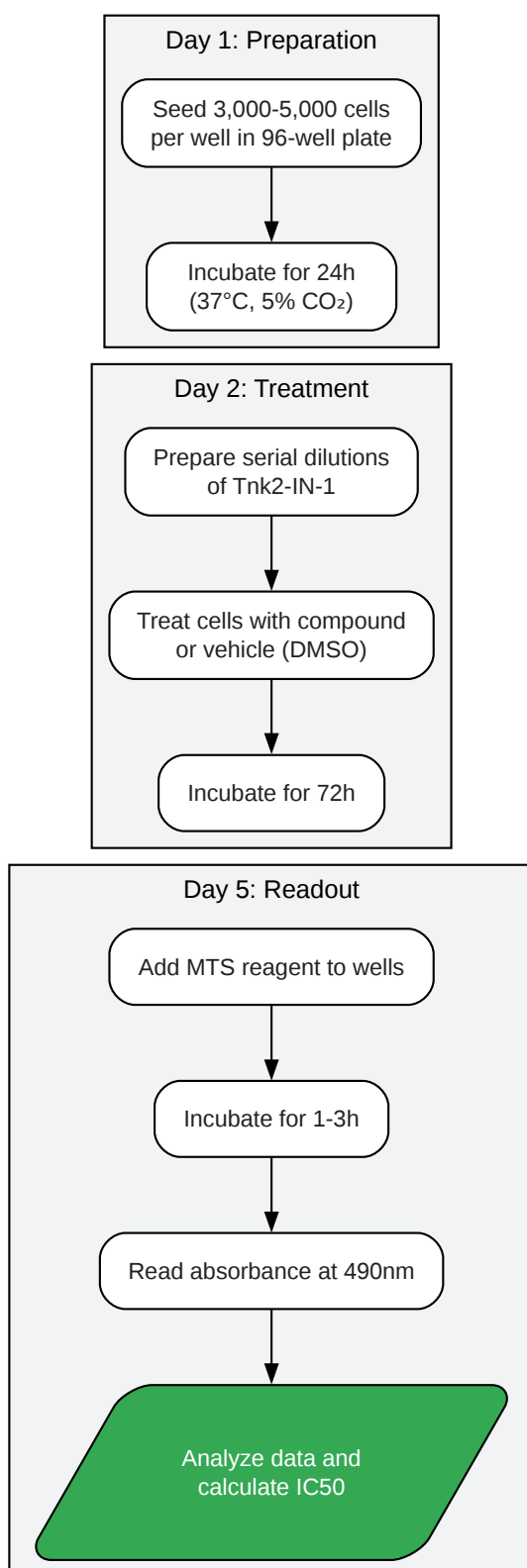
- NSCLC cell line (e.g., A549)

- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **Tnk2-IN-1** ((R)-9b)
- DMSO (Vehicle control)
- 96-well clear-bottom cell culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution)
- Multi-well spectrophotometer (plate reader)

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed 3,000-5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
 - Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare a 2X serial dilution of **Tnk2-IN-1** in complete growth medium. A typical final concentration range would be 0.1 µM to 20 µM. Prepare a 2X vehicle control (DMSO) at the highest concentration used.
 - Remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control.
 - Incubate for 72 hours at 37°C, 5% CO₂.
- MTS Assay:
 - Add 20 µL of MTS reagent directly to each well.
 - Incubate for 1-3 hours at 37°C, protected from light.

- Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (media-only wells).
 - Normalize the data to the vehicle-treated control wells (set to 100% viability).
 - Plot the normalized viability (%) against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.



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Figure 2. Experimental workflow for the cell viability (MTS) assay.

Protocol 2: Western Blot Analysis of TNK2 Pathway Inhibition

This protocol describes how to detect the inhibition of TNK2 signaling by assessing the phosphorylation status of TNK2 (p-ACK1/TNK2) and its key downstream target AKT (p-AKT Y176).

Materials:

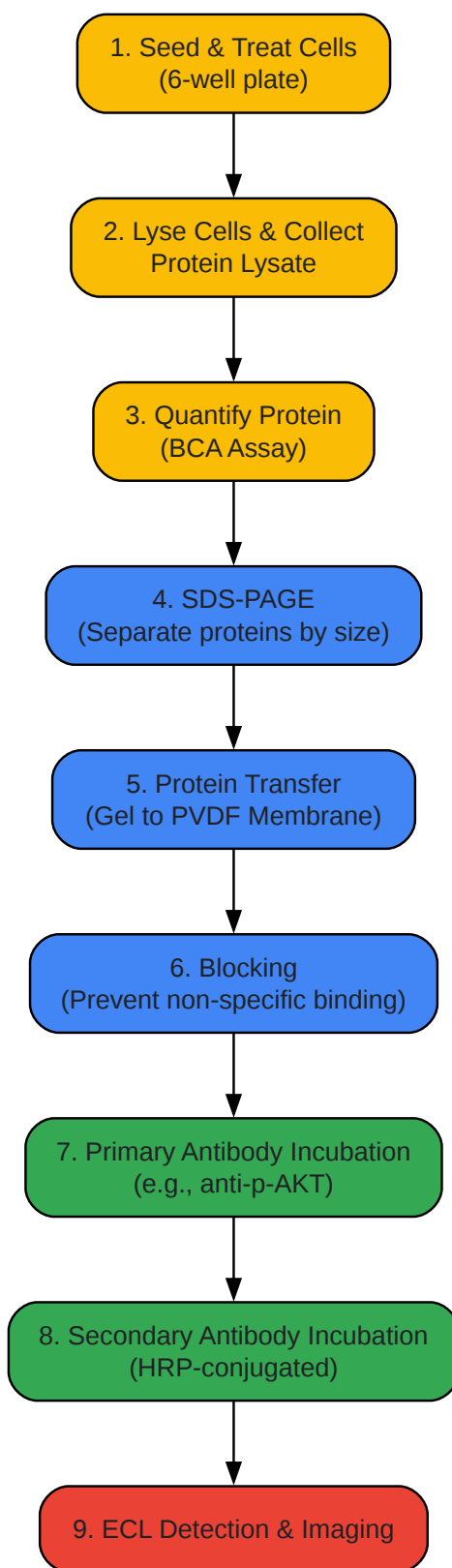
- NSCLC cell line (e.g., A549)
- 6-well cell culture plates
- **Tnk2-IN-1** ((R)-9b) and DMSO
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% BSA or non-fat milk in TBST)
- Primary Antibodies:
 - Rabbit anti-phospho-ACK1 (pY284)
 - Rabbit anti-ACK1 (Total)
 - Rabbit anti-phospho-AKT (pY176)
 - Rabbit anti-AKT (Total)
 - Mouse anti- β -Actin (Loading Control)

- Secondary Antibodies (HRP-conjugated anti-rabbit, anti-mouse)
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Cell Culture and Treatment:
 - Seed 0.5×10^6 cells per well in 6-well plates and incubate for 24 hours.
 - Treat cells with **Tnk2-IN-1** (e.g., 2 μ M, 5 μ M) or DMSO for a specified time (e.g., 2-6 hours).
- Protein Extraction:
 - Wash cells with ice-cold PBS.
 - Lyse cells on ice with 150 μ L of RIPA buffer per well.
 - Scrape and collect lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
 - Collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blot:
 - Normalize protein amounts (load 20-30 μ g of protein per lane) and run on an SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature in blocking buffer.
 - Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
 - Wash the membrane 3 times with TBST.

- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane 3 times with TBST.
- Detection:
 - Apply ECL substrate to the membrane.
 - Image the blot using a chemiluminescence detection system. Densitometry can be used to quantify band intensity, normalizing phospho-proteins to their total protein counterparts.



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Figure 3. General workflow for Western blot analysis.

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